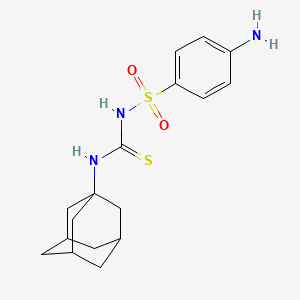
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an isobutyl and a methyl group attached to the thiophene ring, along with an ethanone group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
准备方法
The synthesis of 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-isobutyl-3-methylthiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant flow rates, ensuring consistent product quality.
化学反应分析
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like bromine or iodine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives.
科学研究应用
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. Additionally, the presence of the ethanone group allows for hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological effects.
相似化合物的比较
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:
2-Acetylthiophene: Lacks the isobutyl and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylthiophene: Similar in structure but lacks the ethanone group, affecting its chemical reactivity and biological activity.
4-Isobutylthiophene: Lacks the ethanone group, which influences its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
属性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC 名称 |
1-[3-methyl-4-(2-methylpropyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C11H16OS/c1-7(2)5-10-6-13-11(8(10)3)9(4)12/h6-7H,5H2,1-4H3 |
InChI 键 |
XAHVNSLQCRVJNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1CC(C)C)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Chloro-5-[(2-fluorophenyl)thio]pyridine](/img/structure/B8361121.png)





![1-benzenesulfonyl-5-chloro-3-(2-methylsulfanyl-pyrimidin-5-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8361168.png)
